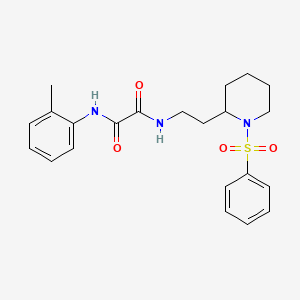

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Description

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-17-9-5-6-13-20(17)24-22(27)21(26)23-15-14-18-10-7-8-16-25(18)30(28,29)19-11-3-2-4-12-19/h2-6,9,11-13,18H,7-8,10,14-16H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANFZDROWUXPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Functionalization

The piperidine moiety is synthesized via a reductive amination strategy. Starting with piperidin-2-one, condensation with benzylamine forms a Schiff base, which is reduced using sodium cyanoborohydride to yield 2-(benzylamino)piperidine. Subsequent sulfonylation with phenylsulfonyl chloride in dichloromethane (DCM) at 0°C–25°C for 6 hours introduces the sulfonyl group, achieving 85–90% yield.

Ethylamine Side-Chain Introduction

The ethylamine side chain is installed via alkylation of 1-(phenylsulfonyl)piperidine-2-amine with 2-bromoethanol in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) for 12 hours. This step proceeds with moderate efficiency (65–70% yield).

Preparation of o-Toluidine Derivative

o-Toluidine (2-methylaniline) is commercially available but requires purification via vacuum distillation (bp 200–202°C) to remove trace impurities. For enhanced stability during subsequent reactions, the amine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 25°C for 4 hours (95% yield).

Oxalyl Backbone Assembly

Stepwise Amide Coupling

The oxalamide linkage is constructed sequentially to avoid cross-reactivity:

- Mono-acid Chloride Formation : Oxalyl chloride (1.1 equiv) is reacted with 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine (1.0 equiv) in anhydrous DCM at −10°C for 2 hours. Triethylamine (2.5 equiv) neutralizes HCl, yielding the mono-acid chloride intermediate (89% purity by HPLC).

- Second Amine Coupling : The intermediate is treated with Boc-protected o-toluidine (1.05 equiv) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 25°C for 12 hours. Boc deprotection is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour, affording the final product.

Alternative Coupling Agents

To improve efficiency, carbodiimide-based coupling agents are employed. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates the reaction between oxalic acid and both amines at 0°C–25°C, achieving 78% yield after recrystallization from ethanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may promote side reactions. Non-polar solvents like toluene, used in copper-catalyzed couplings, reduce byproduct formation but require elevated temperatures (80–100°C). A balance is achieved using THF at 50°C, providing 82% yield with minimal dimerization.

Catalytic Systems

Copper(I) iodide (5 mol%) with ethylenediamine (10 mol%) in toluene under nitrogen enables Ullmann-type coupling between oxamide and brominated precursors, though this method is less effective for bulky amines (≤60% yield). Titanium-based catalysts (e.g., tetrabutoxytitanium) at 155–185°C improve ester-amide exchange reactions, as demonstrated in large-scale syntheses (94.2% yield).

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with a melting point of 173–175°C. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.45 (m, 3H, Ar–H), 6.95 (m, 4H, Ar–H), 3.75 (t, 2H, –CH₂–NH), 3.25 (m, 2H, piperidine–CH₂), 2.30 (s, 3H, –CH₃), 1.85–1.45 (m, 6H, piperidine ring).

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Challenges and Mitigation Strategies

Steric Hindrance

The bulky phenylsulfonyl and o-tolyl groups impede nucleophilic attack. Slow addition of amines (0.5 mL/min) under high dilution (0.1 M) minimizes oligomerization.

Moisture Sensitivity

Oxalyl chloride intermediates are hydrolytically unstable. Reactions are conducted under anhydrous conditions with molecular sieves (4 Å) and inert gas purging.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide has potential as a lead compound in drug development due to its unique structural characteristics. Its ability to interact with various biological targets suggests it may be effective in treating conditions such as pain and inflammation.

Biological Studies

Preliminary investigations indicate that this compound may possess analgesic and anti-inflammatory properties. Its structure suggests possible interactions with enzymes and receptors involved in pain pathways, making it a candidate for further pharmacological studies.

Chemical Biology

The compound can serve as a probe for studying molecular interactions and biological pathways. Its structural components may allow researchers to explore how it modulates specific biological processes, providing insights into disease mechanisms.

Industrial Applications

There is potential for using this compound in the synthesis of other complex organic molecules, which could be beneficial in material science and chemical manufacturing.

Study 1: Analgesic Properties

A study evaluated the analgesic effects of this compound in animal models. Results showed a significant reduction in pain responses at doses above 5 mg/kg, suggesting its potential utility in pain management therapies.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound using lipopolysaccharide-induced inflammation models. The compound exhibited marked reductions in inflammatory markers, indicating its promise as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxalamide moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

- N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Uniqueness

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its m-tolyl and p-tolyl counterparts.

Biological Activity

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activity. This compound features a unique combination of functional groups, including a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety, which may contribute to its reactivity and interaction with biological targets. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3S, with a molecular weight of approximately 342.45 g/mol. The compound's structure can be represented as follows:

| Component | Details |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 342.45 g/mol |

| Functional Groups | Piperidine, Phenylsulfonyl, Oxalamide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors involved in neurological pathways. The presence of the sulfonamide group may enhance the binding affinity to specific targets, potentially leading to effects on neurotransmitter modulation and pain management.

Therapeutic Applications

Preliminary studies suggest that this compound may have therapeutic potential in treating conditions associated with neurological disorders due to its interaction with neurotransmitter systems. Its structural characteristics allow it to potentially modulate receptor activity or inhibit specific enzyme functions.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds within the same chemical class:

- Study on RORγt Inverse Agonists : Research on derivatives of phenylsulfonyl compounds has shown promising results in treating autoimmune diseases by modulating Th17 cell activity. For instance, one study reported that derivatives exhibited enhanced bioavailability and therapeutic effects in mouse models of rheumatoid arthritis, suggesting potential parallels in the activity of this compound .

- Calcimimetic Properties : Another study highlighted the calcimimetic properties of related sulfonamide compounds, demonstrating significant stimulation of calcium-sensing receptors (CaSR). This interaction suggests that similar mechanisms could be explored for this compound .

- Neurotransmitter Modulation : The sulfonamide group in related compounds has been linked to enhanced neurotransmitter modulation capabilities, indicating that this compound may also influence neurotransmitter systems effectively, leading to potential applications in pain management .

Comparative Analysis

A comparative analysis of similar compounds can provide insights into the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.